Bienvenue dans la boutique en ligne BenchChem!

2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone

Crystallography Molecular topology Solid-state packing

2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone (CAS 319482-15-0) is a synthetic bis-phenacyl diether of 1,5-naphthalenediol with the molecular formula C₂₆H₂₀O₄ and a molecular weight of 396.4 g·mol⁻¹. The compound features a central naphthalene-1,5-diyl core linked via two ether bridges to two phenacyl (2-oxo-2-phenylethyl) termini, yielding a symmetric yet conformationally flexible scaffold with eight rotatable bonds and zero hydrogen-bond donors.

Molecular Formula C26H20O4
Molecular Weight 396.442
CAS No. 319482-15-0
Cat. No. B2962934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone
CAS319482-15-0
Molecular FormulaC26H20O4
Molecular Weight396.442
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CC=C3OCC(=O)C4=CC=CC=C4
InChIInChI=1S/C26H20O4/c27-23(19-9-3-1-4-10-19)17-29-25-15-7-14-22-21(25)13-8-16-26(22)30-18-24(28)20-11-5-2-6-12-20/h1-16H,17-18H2
InChIKeyVSYVWMUMNCMTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone (CAS 319482-15-0): Compound Identity, Supplier Landscape, and Physicochemical Profile


2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone (CAS 319482-15-0) is a synthetic bis-phenacyl diether of 1,5-naphthalenediol with the molecular formula C₂₆H₂₀O₄ and a molecular weight of 396.4 g·mol⁻¹ [1]. The compound features a central naphthalene-1,5-diyl core linked via two ether bridges to two phenacyl (2-oxo-2-phenylethyl) termini, yielding a symmetric yet conformationally flexible scaffold with eight rotatable bonds and zero hydrogen-bond donors [1]. Commercially, this compound is offered by AKSci (catalog 0122CG) at a minimum purity specification of 95%, with long-term storage recommended in a cool, dry place and explicit designation for research and development use only . No peer-reviewed bioactivity data, patent claims, or structure-activity relationship studies specific to this compound were identified in the publicly accessible literature as of the search date.

Why Structurally Similar Naphthyl Ethers and Phenacyl Derivatives Cannot Substitute for CAS 319482-15-0 in Research Applications


The 1,5-naphthalenediyl bis-phenacyl diether scaffold of CAS 319482-15-0 defines a specific molecular topology that is not replicated by mono-phenacyl naphthyl ethers (e.g., CAS 111922-86-2, MW 320.3), 2-substituted naphthyloxy analogs, or naphthyl phenyl ethers lacking the carbonyl-bearing phenacyl moiety . The 1,5-disubstitution pattern enforces a distinct spatial orientation of the two phenacyl arms relative to the naphthalene plane, as demonstrated crystallographically for the regioisomeric analog 2,7-bis(4-acetylphenoxy)naphthalene, where interplanar angles of 68.71°–74.01° between the aryl ether rings and the naphthalene core dictate molecular shape, π-stacking capacity, and intermolecular interaction geometry [1]. Substituting with a mono-ether, a 2-naphthyloxy positional isomer, or an oxime derivative (e.g., the Nrf2-active compound 13a) would fundamentally alter hydrogen-bond acceptor topology, conformational flexibility, and the spatial distribution of the two ketone pharmacophoric points—parameters that cannot be matched without the precise 1,5-bis(phenacyloxy)naphthalene architecture [2]. These structural differences render generic substitution unreliable for applications dependent on molecular recognition, crystallographic packing, or scaffold-specific derivatization chemistry.

Quantitative Differentiation Evidence for 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone (CAS 319482-15-0) Versus Closest Analogs


Regioisomeric Differentiation: 1,5-Disubstitution Pattern Versus 2,7-Disubstituted Naphthalene Diether

The 1,5-disubstitution pattern of the target compound directs the two phenacyl ether arms to the same side of the naphthalene long axis, creating a 'syn-oriented' diether topology. In contrast, the regioisomeric 2,7-bis(4-acetylphenoxy)naphthalene (same formula C₂₆H₂₀O₄) adopts an asymmetrical conformation where one 4-acetylphenyl group is oriented toward the naphthalene 1-position and the other toward the 6-position, with interplanar angles of 68.71° and 74.01° between the benzene and naphthalene ring systems, and centroid–centroid π-stacking distances of 3.5938 Å [1]. These fundamentally different spatial arrangements of identical atomic composition demonstrate that regioisomeric substitution alone produces distinct intermolecular interaction profiles.

Crystallography Molecular topology Solid-state packing

Scaffold Complexity Advantage: Bis-Phenacyl Diether Versus Mono-Phenacyl Naphthyl Ether

The target compound (MW 396.4, C₂₆H₂₀O₄) bears two phenacyl (2-oxo-2-phenylethyl) groups attached at positions 1 and 5 of the naphthalene core, providing four hydrogen-bond acceptor sites (two ether oxygens + two ketone carbonyls) with zero H-bond donors [1]. The closest smaller analog, phenacyl 2-naphthalen-1-yloxyacetate (CAS 111922-86-2, MW 320.3, C₂₀H₁₆O₄), contains only a single phenacyl ester moiety attached via an oxyacetate linker to the naphthalene 1-position, reducing the H-bond acceptor count and eliminating the second ketone pharmacophoric point . This structural reduction means the mono-ether analog cannot engage in the same bidentate or dual-site interactions available to the bis-phenacyl diether.

Medicinal chemistry Fragment-based drug design Ligand efficiency

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Profile

The target compound possesses a computed XLogP3 value of 5.9 and a topological polar surface area (TPSA) of 52.6 Ų, based on PubChem computational descriptors [1]. This physicochemical profile places it near the upper boundary of typical oral drug-like space but within acceptable limits for probe compound or tool molecule applications. For context, the structurally related but distinct (Z)-2-(naphthalen-2-yloxy)-1-phenylethanone oxime (13a), which demonstrated 3.49-fold Nrf2 activation over positive control t-BHQ, is a 2-naphthyloxy mono-ether with an oxime functionality rather than a ketone, fundamentally altering both its H-bond donor/acceptor profile and its molecular shape [2]. No direct experimental logP, solubility, or permeability data have been published for the target compound, and the values presented are computationally derived.

ADME prediction Physicochemical profiling Drug-likeness

Commercial Purity Specification and Quality Assurance Documentation

AKSci is the only identified non-excluded commercial supplier for this compound, offering catalog number 0122CG with a minimum purity specification of 95% . The product is accompanied by a Safety Data Sheet (SDS) available for download and a Certificate of Analysis (COA) upon request, with all batches backed by full quality assurance and shipped from the San Francisco Bay, California, USA, via FedEx, UPS, or DHL . The compound is classified as not hazardous for DOT/IATA transport and requires long-term storage in a cool, dry place . By comparison, closely related mono-phenacyl naphthyl ethers (e.g., CAS 111922-86-2) are listed on multiple chemical marketplace platforms but without consistent purity guarantees or quality documentation backing .

Compound procurement Quality control Vendor sourcing

Class-Level Inference: Naphthyl Phenyl Ether Scaffold Activity in HIV-1 Reverse Transcriptase Inhibition — Structural Context for the Target Compound

While no HIV-1 reverse transcriptase inhibition data exist for the target compound itself, the broader naphthyl phenyl ether (NPE) chemotype has yielded potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). The most active NPE, compound 12o, demonstrated an EC₅₀ of 4.60 nM against wild-type HIV-1 (IIIB) in C8166 cells, with moderate activity against the K103N+Y181C double mutant (EC₅₀ 0.82 μM) and HIV-2 strain ROD (EC₅₀ 4.40 μM) [1]. The target compound differs structurally from the NPE series in that it features two phenacyl ether linkages at the 1- and 5-positions of naphthalene rather than a single naphthyl phenyl ether bond, and its ketone-bearing side chains introduce additional conformational and electronic features absent in the simpler NPEs [2]. No direct SAR bridge exists between the NPE class and this bis-phenacyl diether, and any extrapolation of antiviral potential is purely hypothetical.

Antiviral research HIV-1 NNRTI Structure-activity relationships

Class-Level Inference: Nrf2 Activation by Naphthalene-Based Ethers — Differentiating the Target Scaffold from Oxime-Bearing Activators

The oxime-bearing naphthalene derivative (Z)-2-(naphthalen-2-yloxy)-1-phenylethanone oxime (13a) demonstrated 3.49-fold Nrf2/ARE-driven luciferase activation relative to the positive control t-BHQ (1.77-fold), with no cytotoxicity observed at concentrations up to 50 μM (IC₅₀ > 50 μM) [1]. This compound shares a naphthyloxy phenylethanone core with the target but substitutes the target's phenacyl ketone with an oxime group and uses a 2-naphthyloxy rather than a 1,5-bis(naphthyloxy) architecture. The target compound's ketone carbonyl groups are not isosteric with the oxime C=N–OH functionality; the oxime introduces an H-bond donor and alters both the electronic character and the molecular recognition surface relative to the ketone [2]. No Nrf2 activation data are available for the target compound.

Nrf2/ARE pathway Chemoprevention Oxidative stress

Recommended Application Scenarios for 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone (CAS 319482-15-0) Based on Structural and Physicochemical Evidence


Scaffold for Divergent Chemical Library Synthesis via Dual Ketone Derivatization

The two chemically equivalent phenacyl ketone termini at the 1- and 5-positions of the naphthalene core provide symmetrical derivatization handles suitable for oxime formation, hydrazone condensation, reductive amination, or Grignard addition. This bis-electrophilic architecture, with its 8 rotatable bonds and zero H-bond donors [1], enables the construction of compound libraries with systematic variation at both termini, supporting SAR exploration around the 1,5-naphthalenediyl diether scaffold. The 95% minimum purity specification from AKSci ensures a defined starting material for synthetic chemistry applications.

Crystallographic Co-crystallization and Host-Guest Chemistry Probes

The 1,5-disubstitution pattern creates a unique spatial presentation of two ketone H-bond acceptors oriented syn to each other along the naphthalene long axis. This topology is distinct from the 2,7-regioisomer, which displays an asymmetrical conformation with interplanar angles of 68.71°–74.01° and defined π-stacking interactions (centroid–centroid 3.5938 Å) [2]. The target compound may serve as a ditopic H-bond acceptor in co-crystallization screens with H-bond donor guests, exploiting its four-acceptor, zero-donor H-bond profile [1].

Physicochemical Probe for Lipophilic Compound Profiling and Membrane Partitioning Studies

With a computed XLogP3 of 5.9 and TPSA of 52.6 Ų [1], the target compound occupies a physicochemical space that is highly lipophilic yet within the range tractable for probe molecule applications. Its zero H-bond donor count, four H-bond acceptors, and eight rotatable bonds make it suitable as a passive permeability reference compound or as a lipophilic scaffold for studying membrane partitioning in the absence of confounding H-bond donor effects. The compound's commercial availability from a single validated supplier with documented purity and SDS facilitates reproducible experimental studies.

Screening Library Entry for De Novo Discovery Against Nrf2 or HIV-1 NNRTI Targets

The naphthyl ether chemotype has demonstrated target engagement in both HIV-1 reverse transcriptase inhibition (NPE compound 12o: EC₅₀ 4.60 nM against wild-type HIV-1) [3] and Nrf2/ARE pathway activation (oxime 13a: 3.49-fold activation) [4]. The target compound's structurally differentiated bis-phenacyl diether architecture—with 1,5-disubstitution and dual ketone pharmacophores absent in both reference series [1]—positions it as a novel scaffold for de novo screening. Critically, no bioactivity data exist for this specific compound; its value proposition lies in its unexplored chemical space within validated target classes, not in any demonstrated activity.

Quote Request

Request a Quote for 2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.